molecular formula C22H20F3N3O3S B10813612 2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide

2-((4-Methyl-N-(3-(trifluoromethyl)phenyl)phenyl)sulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B10813612
M. Wt: 463.5 g/mol
InChI Key: BELQBTOQMMQYFF-UHFFFAOYSA-N
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Description

WAY-311015 is a chemical compound with the molecular formula C22H20F3N3O3S and a molecular weight of 463.47. It is known for its high purity and is commonly used in scientific research .

Chemical Reactions Analysis

WAY-311015 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-311015 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a ligand in biochemical studies and as a reference compound in analytical chemistry . Its high purity and stability make it suitable for various experimental applications.

Comparison with Similar Compounds

WAY-311015 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A selective oxytocin receptor agonist.

WAY-311015 is unique due to its specific molecular structure and properties, which make it suitable for certain research applications that other compounds may not be able to fulfill.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H20F3N3O3S/c1-16-5-7-20(8-6-16)32(30,31)28(19-4-2-3-18(13-19)22(23,24)25)15-21(29)27-14-17-9-11-26-12-10-17/h2-13H,14-15H2,1H3,(H,27,29)

InChI Key

BELQBTOQMMQYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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